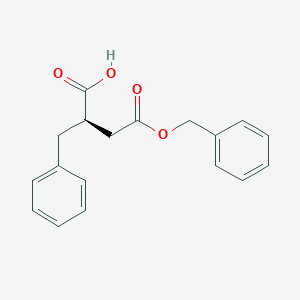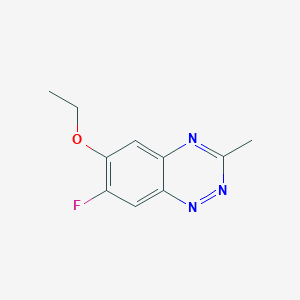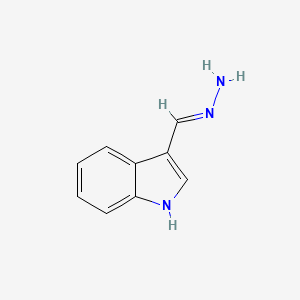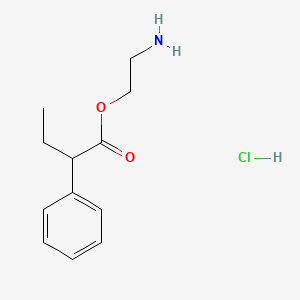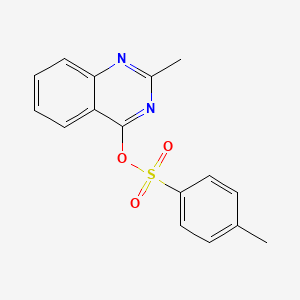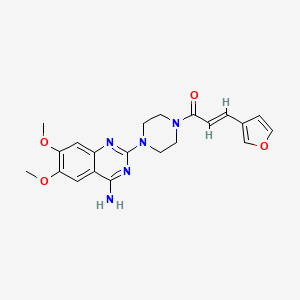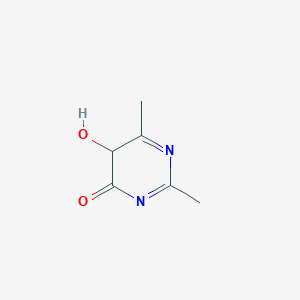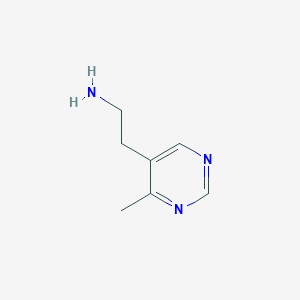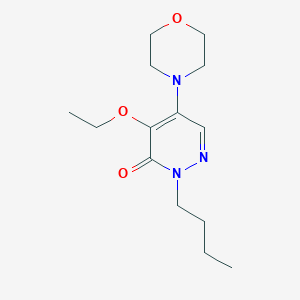
2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.
Introduction of the butyl group: This step might involve alkylation reactions using butyl halides under basic conditions.
Ethoxy group addition: This can be done through etherification reactions using ethanol and acid catalysts.
Morpholine ring incorporation: This step might involve nucleophilic substitution reactions where morpholine is introduced to the pyridazine ring.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms are commonly used in industrial settings to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2-butyl-4-ethoxy-5-morpholinopyridazine: Lacks the ketone group.
2-butyl-4-ethoxy-5-piperidinopyridazin-3(2H)-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one is unique due to the presence of both the morpholine ring and the pyridazine core, which might confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
51659-93-9 |
|---|---|
Fórmula molecular |
C14H23N3O3 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
2-butyl-4-ethoxy-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C14H23N3O3/c1-3-5-6-17-14(18)13(20-4-2)12(11-15-17)16-7-9-19-10-8-16/h11H,3-10H2,1-2H3 |
Clave InChI |
VAMUDFXJOVKFAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C(=C(C=N1)N2CCOCC2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


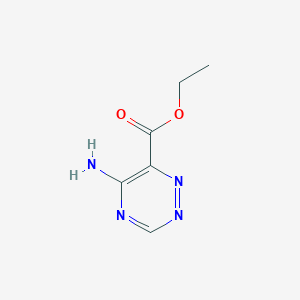
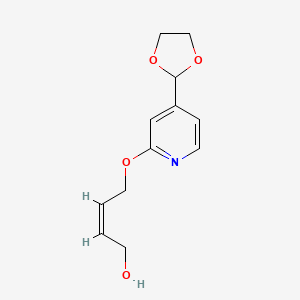
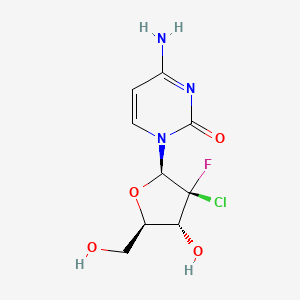
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)

![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
